molecular formula C5H6N4O B13423231 Cyclopropyl(1H-tetrazol-5-YL)methanone

Cyclopropyl(1H-tetrazol-5-YL)methanone

Cat. No.: B13423231
M. Wt: 138.13 g/mol
InChI Key: PPSQFYZURMYNNB-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-tetrazol-5-YL)methanone is a compound that features a cyclopropyl group attached to a tetrazole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1H-tetrazol-5-YL)methanone typically involves the cyclization of azide and cyanide compounds or azide and amine compounds . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using cost-effective and readily available starting materials. The process is optimized to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(1H-tetrazol-5-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(1H-tetrazol-5-YL)methanol, while reduction may produce cyclopropyl(1H-tetrazol-5-YL)methane .

Mechanism of Action

The mechanism of action of Cyclopropyl(1H-tetrazol-5-YL)methanone involves its interaction with molecular targets and pathways within biological systems. The compound’s high nitrogen content and unique structural features enable it to participate in various biochemical reactions, potentially disrupting microbial cell walls or interfering with viral replication processes .

Properties

IUPAC Name

cyclopropyl(2H-tetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c10-4(3-1-2-3)5-6-8-9-7-5/h3H,1-2H2,(H,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSQFYZURMYNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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